1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone
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Overview
Description
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone is a complex organic compound that features a boron-containing dioxaborolane ring attached to an indoline structure
Preparation Methods
The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid or its derivatives under controlled conditions.
Attachment to Indoline: The dioxaborolane ring is then attached to the indoline structure through a series of coupling reactions, often facilitated by palladium catalysts.
Final Product Formation: The final step involves the acetylation of the indoline nitrogen to form the ethanone derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: The dioxaborolane ring can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include boronic acids, substituted indolines, and various coupling products.
Scientific Research Applications
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the indoline structure can engage in π-π interactions with aromatic systems . These interactions enable the compound to modulate biological pathways and exhibit bioactivity.
Comparison with Similar Compounds
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone can be compared with similar compounds such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the indoline structure and is primarily used in simpler borylation reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of an indoline, leading to different reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
The uniqueness of this compound lies in its combination of the dioxaborolane ring and indoline structure, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C16H22BNO3 |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-6-7-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
YQMYPVGKLJREGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)C)C=C2 |
Origin of Product |
United States |
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